3-Chloro-5-(chloromethyl)-2-methoxypyridine
Overview
Description
3-Chloro-5-(chloromethyl)-2-methoxypyridine is a versatile organic compound characterized by its chloromethyl and methoxy groups attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Chloromethylation: The compound can be synthesized through the chloromethylation of 2-methoxypyridine using formaldehyde and hydrochloric acid.
Halogenation: Chlorination of 5-(chloromethyl)-2-methoxypyridine can be achieved using chlorine gas in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the chloromethyl group to a methylene group.
Substitution: Substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Various substituted pyridines from substitution reactions.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-2-methoxypyridine is used in:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors.
Medicine: As a precursor for pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine
3-Chloro-2-methoxypyridine
5-(Chloromethyl)-2-methoxypyridine
Uniqueness: 3-Chloro-5-(chloromethyl)-2-methoxypyridine stands out due to its specific substitution pattern, which influences its reactivity and applications.
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCQLBTVVVCJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260126 | |
Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227516-74-6 | |
Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227516-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201260126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-(chloromethyl)-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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